Methyl 3-(isonicotinoylamino)benzoate
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Overview
Description
Methyl 3-(isonicotinoylamino)benzoate is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzoic acid and isonicotinic acid, featuring an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(isonicotinoylamino)benzoate can be synthesized through a multi-step process involving the esterification of benzoic acid derivatives and subsequent amidation. One common method involves the reaction of methyl 3-aminobenzoate with isonicotinic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(isonicotinoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-(isonicotinoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(isonicotinoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pivaloylamino)benzoate
- Methyl 3-(dodecyloxy)benzoate
- Methyl 3-(octadecyloxy)benzoate
- Methyl 3-(hexadecyloxy)benzoate
Uniqueness
Methyl 3-(isonicotinoylamino)benzoate is unique due to its specific structural features, such as the presence of both ester and amide functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Biological Activity
Methyl 3-(isonicotinoylamino)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, indicating strong antimicrobial potential .
Anti-inflammatory Effects
In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests a potential application in treating inflammatory diseases. The compound was found to reduce inflammation markers significantly in cell cultures treated with lipopolysaccharide (LPS) .
Analgesic Properties
The analgesic effects of this compound were evaluated using animal models. In a formalin test, the compound demonstrated a dose-dependent reduction in pain behavior, comparable to standard analgesics such as ibuprofen. This suggests its potential utility in pain management therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzoate moiety have been shown to enhance its antimicrobial and anti-inflammatory properties. For instance, substituting different functional groups on the benzene ring can lead to variations in potency and selectivity against specific pathogens .
Case Studies
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Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving topical applications showed marked improvement within three days, with no significant side effects reported . -
Inflammation Model :
In an experimental model of arthritis, administration of this compound resulted in reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its anti-inflammatory action .
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
methyl 3-(pyridine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)11-3-2-4-12(9-11)16-13(17)10-5-7-15-8-6-10/h2-9H,1H3,(H,16,17) |
InChI Key |
CRGWRATYYFYUNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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